molecular formula C13H18O3 B2943755 Methyl 2-(4-tert-butoxyphenyl)acetate CAS No. 87100-56-9

Methyl 2-(4-tert-butoxyphenyl)acetate

Cat. No.: B2943755
CAS No.: 87100-56-9
M. Wt: 222.284
InChI Key: ABVZZNOBKKECQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-tert-butoxyphenyl)acetate is a chemical compound widely used in scientific research. It possesses intriguing properties that enable diverse applications, from pharmaceutical studies to material science investigations. The compound’s molecular formula is C13H18O3, and it has a molecular weight of 222.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-tert-butoxyphenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 4-tert-butoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microwave-assisted esterification. This method is more effective and efficient than conventional methods. The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-tert-butoxyphenylacetic acid.

    Reduction: 4-tert-butoxyphenylethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-tert-butoxyphenyl)acetate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-tert-butoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-tert-butyl)phenyl)acetate: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.

    Benzoic acid 2-tert-butyl-4-methyl-phenyl ester: Another ester with a similar aromatic structure.

    tert-Butyl 4-((2-hydroxyphenyl)(phenyl)methyl)-1-piperazinecarboxylate: A compound with a tert-butyl group and a piperazine ring.

Uniqueness

Methyl 2-(4-tert-butoxyphenyl)acetate is unique due to its tert-butoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVZZNOBKKECQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.